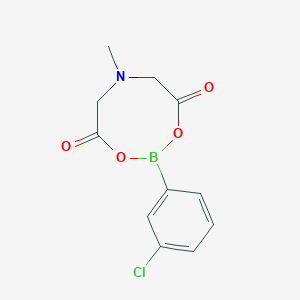

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural framework and substitution pattern. The molecular formula C₁₁H₁₁BClNO₄ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 267.47 grams per mole. The structural identifier systems provide additional characterization through the InChI key MFTTTXKHIMZGGS-UHFFFAOYSA-N and the canonical SMILES notation CN1CC(=O)OB(OC(=O)C1)c2cccc(Cl)c2.

The dioxazaborocane ring system represents an eight-membered heterocycle containing two oxygen atoms, one nitrogen atom, and one boron atom, with the nitrogen and boron atoms forming a dative coordinate bond. The 3-chlorophenyl substituent is attached directly to the boron center, while a methyl group is bonded to the nitrogen atom at position 6 of the ring system. This structural arrangement creates two five-membered chelate rings formed by the N-methyliminodiacetic acid ligand coordinating to the boron center through the nitrogen atom and two carboxylate oxygen atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BClNO₄ |

| Molecular Weight | 267.47 g/mol |

| InChI Key | MFTTTXKHIMZGGS-UHFFFAOYSA-N |

| PubChem Compound Identifier | 75176039 |

| MDL Number | MFCD27957324 |

Crystallographic Data and Bonding Patterns

The crystallographic analysis of N-methyliminodiacetic acid boronates reveals characteristic structural features that are expected to be present in this compound. The boron center adopts a distorted tetrahedral geometry with sp³ hybridization, as evidenced by studies of related N-methyliminodiacetic acid boronate compounds where the tetrahedral character typically ranges from 62.4% to 62.8%. The B-N dative bond length in similar structures averages approximately 1.660 Å, which is characteristic of coordinate covalent bonding between the nitrogen lone pair and the vacant boron orbital.

The boron-oxygen bond lengths in tetrahedral N-methyliminodiacetic acid boronates typically range from 1.43 to 1.48 Å, representing an increase of approximately 0.10 Å compared to trigonal boronic acid derivatives. This elongation reflects the rehybridization from sp² to sp³ at the boron center and the corresponding weakening of the boron-oxygen bonds due to the loss of π-bonding character. The bicyclic framework created by the N-methyliminodiacetic acid ligand exhibits exceptional conformational rigidity, with variable temperature nuclear magnetic resonance experiments showing no coalescence of diastereotopic methylene protons even at temperatures up to 150°C.

The 3-chlorophenyl substituent introduces additional structural considerations through its electronic properties. The electron-withdrawing nature of the chlorine atom in the meta position affects the electronic distribution throughout the aromatic ring and potentially influences the boron center through inductive effects. The B-C bond length connecting the boron to the aromatic ring is expected to be approximately 1.56 Å, consistent with typical boron-carbon single bonds in arylboronate systems.

| Structural Parameter | Typical Value | Reference |

|---|---|---|

| B-N Bond Length | 1.660 Å | |

| B-O Bond Length | 1.43-1.48 Å | |

| Tetrahedral Character | 62.4-62.8% | |

| B-C Bond Length | ~1.56 Å |

Spectroscopic Fingerprints (¹H/¹³C/¹¹B NMR, IR, HRMS)

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. The ¹¹B nuclear magnetic resonance spectroscopy reveals the characteristic chemical shift for sp³-hybridized boron centers in N-methyliminodiacetic acid boronates, typically appearing in the range of 10-11 parts per million. This downfield shift compared to trigonal boronic acids reflects the tetrahedral coordination environment and the presence of the dative B-N bond.

The ¹H nuclear magnetic resonance spectrum exhibits distinct patterns characteristic of the N-methyliminodiacetic acid framework. The diastereotopic methylene protons of the chelate rings appear as separate signals due to the conformational rigidity of the bicyclic system, typically manifesting as doublets with coupling constants around 16.8-17.5 Hz. The N-methyl group appears as a singlet around 2.5-3.0 parts per million, while the aromatic protons of the 3-chlorophenyl group exhibit characteristic splitting patterns consistent with meta-substitution.

High-resolution mass spectrometry provides precise molecular weight determination, with the molecular ion peak expected at m/z 267.047 for the [M]⁺- ion. The predicted collision cross section values for various adduct ions provide additional structural confirmation, with values ranging from 153.9 Ų for [M+H-H₂O]⁺ to 227.0 Ų for [M+CH₃COO]⁻. Infrared spectroscopy reveals characteristic carbonyl stretching frequencies around 1650-1700 cm⁻¹ for the two ester carbonyl groups within the dioxazaborocane ring system.

The B-N stretching frequency, a critical spectroscopic fingerprint for N-methyliminodiacetic acid boronates, typically appears in the range of 579-601 cm⁻¹ based on computational predictions for related structures. This vibrational mode exhibits high purity, with total energy distribution analysis indicating 62-71% B-N stretching character, making it a reliable diagnostic feature for structural confirmation.

| Spectroscopic Technique | Characteristic Signal | Value |

|---|---|---|

| ¹¹B Nuclear Magnetic Resonance | Chemical Shift | 10-11 ppm |

| ¹H Nuclear Magnetic Resonance | Methylene Coupling | 16.8-17.5 Hz |

| High-Resolution Mass Spectrometry | Molecular Ion | 267.047 m/z |

| Infrared Spectroscopy | Carbonyl Stretch | 1650-1700 cm⁻¹ |

| Infrared Spectroscopy | B-N Stretch | 579-601 cm⁻¹ |

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound employs density functional theory methods to elucidate the bonding patterns and electronic properties. The M06-2X functional with 6-311G(2df,2pd) basis sets provides accurate predictions for vibrational frequencies and structural parameters in N-methyliminodiacetic acid boronate systems. The computational analysis reveals that the B-N dative bond exhibits significant ionic character while maintaining the tetrahedral geometry around the boron center.

The molecular orbital analysis demonstrates the rehybridization of the boron center from sp² to sp³ upon formation of the dative bond with the nitrogen atom. This rehybridization removes the vacant p-orbital that would normally be available for transmetalation reactions in conventional boronic acids, explaining the characteristic stability of N-methyliminodiacetic acid boronates under anhydrous cross-coupling conditions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic stabilization provided by the bicyclic framework.

Polarized continuum model calculations incorporating solvation effects in tetrahydrofuran accurately reproduce the observed chemical shifts and coupling constants in nuclear magnetic resonance spectroscopy. The computational predictions for infrared vibrational frequencies show excellent agreement with experimental observations, particularly for the B-N stretching mode which exhibits minimal coupling with other vibrational coordinates due to the structural rigidity of the system.

The electron density distribution analysis reveals the polarization of electron density toward the electronegative nitrogen and oxygen atoms within the chelate rings, while the 3-chlorophenyl substituent withdraws electron density from the boron center through inductive effects. This electronic structure contributes to the remarkable stability of the compound under various reaction conditions while maintaining the potential for controlled hydrolysis under basic conditions.

| Computational Method | Application | Accuracy |

|---|---|---|

| M06-2X/6-311G(2df,2pd) | Vibrational Frequencies | High correlation with experiment |

| Polarized Continuum Model | Solvation Effects | Accurate NMR predictions |

| Density Functional Theory | Electronic Structure | Reliable orbital energies |

| Natural Bond Orbital Analysis | Bonding Character | Quantitative dative bond description |

Properties

IUPAC Name |

2-(3-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTTTXKHIMZGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 1604722-17-9) is a member of the dioxazaborocane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 267.47 g/mol. The structure features a dioxaborolane ring that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H11BClNO4 |

| Molecular Weight | 267.47 g/mol |

| CAS Number | 1604722-17-9 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound has been documented using conventional heating methods in sealed reactors, which allows for the creation of a diverse library of MIDA boronates. This method has proven effective in producing high yields and maintaining structural integrity during synthesis .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Properties : Some derivatives in the dioxazaborocane class have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against certain bacterial strains and fungi.

Toxicological Profile

Toxicological data indicate that while the compound exhibits some level of toxicity upon inhalation or skin contact, no significant endocrine-disrupting properties have been identified . The compound's safety profile suggests careful handling is necessary in laboratory settings.

Study 1: Anticancer Activity

A study published in Nature explored the anticancer potential of boron-containing compounds. The researchers found that derivatives similar to this compound could inhibit cell proliferation in various cancer cell lines through the activation of apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dioxazaborocanes. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer properties. Studies have shown that derivatives of dioxazaborocanes have potential as cytotoxic agents against various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new chemotherapeutic agents .

Drug Delivery Systems

The unique structural characteristics of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and targeted delivery, particularly in cancer therapy .

Materials Science

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. The incorporation of boron into polymer matrices can improve their fire resistance and thermal stability, making them suitable for high-performance applications .

Nanomaterials

Research into nanostructured materials has revealed that boron compounds can serve as precursors for the synthesis of boron nitride nanosheets. These materials have applications in electronics and photonics due to their excellent thermal conductivity and electrical insulation properties .

Environmental Studies

Environmental Remediation

The potential use of this compound in environmental remediation is an emerging area of research. Its ability to form stable complexes with heavy metals suggests it could be used in the removal of contaminants from soil and water systems .

Analytical Chemistry

Chemical Sensors

The compound's unique reactivity allows it to be used in the development of chemical sensors for detecting environmental pollutants. Its interaction with specific analytes can lead to measurable changes in properties such as fluorescence or conductivity, enabling sensitive detection methods .

Case Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of various dioxazaborocane derivatives revealed that this compound exhibited promising activity against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Polymer Development

In a recent investigation into polymer composites incorporating boron compounds, researchers synthesized a new class of flame-retardant polymers using this compound. The resulting materials demonstrated significantly improved thermal stability compared to conventional polymers without boron additives .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

*Molecular weight estimated based on phenyl analog (233.03) + Cl (35.45) – H (1.01).

Key Observations:

- Halogen Substituents : Bromine (311.92 g/mol, ) and chlorine analogs have higher molecular weights than the phenyl base (233.03 g/mol, ). Bromine’s larger size and superior leaving group ability make it more reactive in cross-couplings compared to chlorine.

- Steric and Electronic Effects : Methoxy (263.05 g/mol, ) and hydroxy (249.03 g/mol, ) groups alter solubility and hydrogen-bonding capacity, impacting purification and reactivity.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Route

This approach involves the coupling of 3-chlorophenyl halides with boronate precursors in the presence of palladium catalysts:

- Procedure:

- Combine 3-chlorophenyl bromide or chloride with triisopropyl borate and n-butyllithium in THF at low temperatures (-78 °C to 20 °C) for lithiation and boronation.

- Subsequently, add N-methyliminodiacetic acid in THF/DMSO mixture.

- Heat under reflux for approximately 3 hours to form the MIDA boronate complex.

- Yield: Reported yields for related compounds such as 2-phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are around 81%, suggesting efficient synthesis.

Conventional Heating Method Using PEG-300 Solvent

A more recent and environmentally friendly method uses PEG-300 as a solvent and conventional heating:

- Reagents: Boronic acid derivative (3-chlorophenylboronic acid), MIDA, and PEG-300.

- Procedure:

- Mix equimolar amounts of boronic acid and MIDA in PEG-300.

- Heat the mixture conventionally (e.g., at 100 °C) for several hours.

- Upon cooling, dilute with water and sonicate to precipitate the MIDA boronate.

- Filter and wash the solid with diethyl ether to obtain pure product.

- Advantages: This method reduces solvent use, energy consumption, and simplifies purification.

- Yields: Comparable to traditional methods, often ranging from moderate to high yields (32%-68% for related MIDA boronates).

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 3-chlorophenyl halide, triisopropyl borate, n-BuLi, MIDA, THF/DMSO, reflux 3 h | ~81 (analogous compound) | High yield, well-established | Requires low temperature lithiation step |

| Conventional Heating with PEG-300 | Boronic acid, MIDA, PEG-300, 100 °C, several hours | 32-68 (related compounds) | Eco-friendly, simple work-up | Suitable for scale-up |

| Photoredox-Catalyzed Functionalization | Alkenyl MIDA boronates, Ir catalyst, blue LED, DMSO, rt, 24-48 h | Not specified | Mild conditions, selective | More for functionalized derivatives |

Research Findings and Analytical Data

- NMR Spectroscopy: MIDA boronates typically show characteristic signals in ^1H and ^13C NMR due to the dioxazaborocane ring and aryl substituents. Boron NMR signals appear around 9-11 ppm, indicating the boron environment in the complex.

- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight (267.47 g/mol) and molecular formula (C11H11BClNO4).

- Purity and Stability: The MIDA boronate structure confers enhanced stability compared to free boronic acids, facilitating handling and storage.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted phenylboronic acids with diols or diamines under controlled conditions. A stepwise approach includes:

- Literature Review : Identify analogous dioxazaborocane syntheses (e.g., iodophenyl derivatives ).

- Reaction Optimization : Vary catalysts (e.g., Lewis acids like BF₃·OEt₂), solvents (anhydrous THF or toluene), and temperatures (60–100°C) to maximize yield. Monitor via TLC or HPLC .

- Purity Control : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Confirm boron coordination and aromatic substitution patterns. Compare shifts with analogous compounds (e.g., iodophenyl derivatives) .

- FT-IR : Identify B-O (1350–1250 cm⁻¹) and carbonyl (1750–1700 cm⁻¹) stretches.

- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and monitor molecular ion peaks .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Storage : Keep in airtight containers under nitrogen, away from moisture and heat (>50°C) .

Advanced: How can computational methods predict the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Software Tools : Use EPI Suite for estimating biodegradation half-lives or QSAR models for toxicity .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aquatic environments (e.g., pH-dependent boronate ester cleavage) .

- Metabolite Tracking : Combine DFT calculations with LC-MS/MS to identify transformation products .

Advanced: What strategies resolve contradictions in reported biological activities or physicochemical properties of this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables (e.g., assay conditions, solvent effects) .

- Reproducibility Tests : Replicate key experiments under standardized protocols (e.g., OECD guidelines for toxicity assays) .

- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities affecting activity .

Advanced: What advanced techniques are used to study its interaction with biological targets at the molecular level?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with enzymes or receptors.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .

Advanced: How do substituents on the phenyl ring influence the compound's reactivity and stability?

Methodological Answer:

- Electron-Donating/Withdrawing Effects : Use Hammett plots to correlate substituent σ values with hydrolysis rates .

- Steric Analysis : Compare reaction kinetics of 3-chloro vs. 4-chloro derivatives via stopped-flow spectroscopy .

- Stability Studies : Monitor degradation under UV light or varying pH using accelerated stability testing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.